扎氯普兰盐酸盐

描述

Zacopride hydrochloride is a compound known for its selective antagonism at serotonin type 3 (5-HT3) receptors. These receptors are found in brain areas that receive mesolimbic dopamine input, which has implications for its effects on behavior and potential therapeutic uses. Zacopride has been studied for its pharmacological properties, including effects on locomotor behavior and dopamine levels in the brain, as well as for its potential in treating conditions like schizophrenia and anxiety without the side effects associated with conventional drugs (Newcomer et al., 1992).

Synthesis Analysis

Although specific details on the synthesis of Zacopride hydrochloride are not provided in the selected abstracts, research on related compounds, such as the synthesis of radiolabeled Zacopride for receptor binding studies, suggests a complex synthetic pathway involving steps like direct iodination and coupling reactions to produce specific isotopic labels (Ponchant et al., 1991).

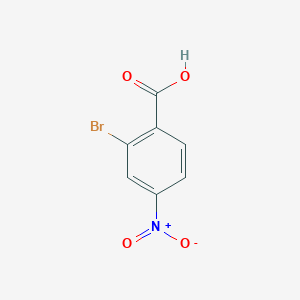

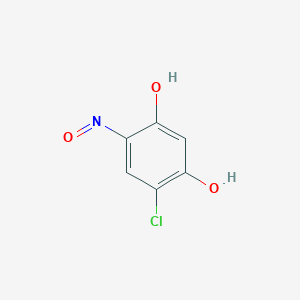

Molecular Structure Analysis

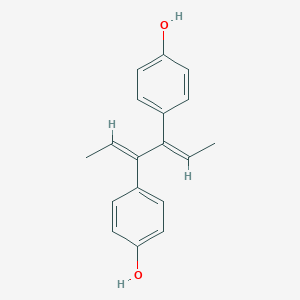

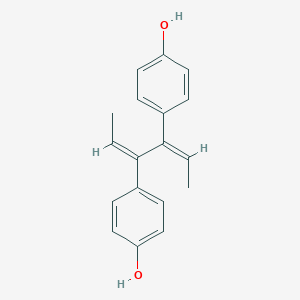

The molecular structure of Zacopride hydrochloride, being a substituted benzamide derivative, plays a crucial role in its affinity and selectivity towards 5-HT3 receptors. The presence of specific functional groups and its stereochemistry significantly influence its pharmacological activity, as demonstrated by studies comparing the effects of Zacopride's enantiomers on receptor binding and behavioral outcomes (Pinkus et al., 1990).

科学研究应用

Zacopride in Cardiology

Zacopride has been speculated to be useful as an antiarrhythmic agent in the human ventricle by inhibiting cardiac potassium channels . It has been tested as an agonist in human cardiac 5-HT4 serotonin receptors .

Method of Application

Zacopride increased the force of contraction and beating rate in isolated atrial preparations from mice with cardiac-specific overexpression of human 5-HT4 serotonin receptors . The positive inotropic effect of zacopride in human right atrial preparations was attenuated by either 10 µM tropisetron or 1 µM GR125487, both of which are antagonists at 5-HT4 serotonin receptors .

Results

Zacopride was found to be an agonist at 5-HT4 serotonin receptors in the human atrium . It raised the force of contraction in human right atrial preparations .

Zacopride in Pharmacology

Zacopride is a highly potent 5-HT3 receptor antagonist and 5-HT4 receptor agonist . It has been used to alleviate cardiac hypertrophy and failure via alterations in calcium dyshomeostasis and electrical remodeling in rats .

Method of Application

In adult Sprague-Dawley rats in vivo, cardiac hypertrophy was induced by isoproterenol injection for 3, 10, and 30 days . Zacopride treatment was observed in the settings of 15 μg/kg in vivo .

Results

Zacopride treatment effectively retarded myocardial hypertrophy and fibrosis, preserved the expression of Kir2.1 and some key players in Ca2+ homeostasis, normalized the resting potential, and abbreviated action potential duration . It also lowered cytosolic [Ca2+]i .

Zacopride in Neurology

Zacopride has been found to have anxiolytic and nootropic effects in animal models . The ®-(+)-enantiomer is the more active form .

Method of Application

In rodent and primate models, Zacopride was tested for its anxiolytic effects . The stereoselective effects of ®- and (S)-zacopride on cognitive performance were also studied in a spatial navigation task in rats .

Results

Zacopride showed anxiolytic profile in rodent and primate models of anxiety . It also showed positive effects on cognitive performance in a spatial navigation task in rats .

Zacopride in Respiratory Medicine

Zacopride has been found to have pro-respiratory effects, both reducing sleep apnea and reversing opioid-induced respiratory depression in animal studies .

Method of Application

Zacopride was administered in animal models to study its effects on sleep apnea and opioid-induced respiratory depression .

Results

Zacopride was found to reduce sleep apnea and reverse opioid-induced respiratory depression in animal studies .

Zacopride in Endocrinology

Zacopride has been found to significantly increase aldosterone levels in human subjects for 180 minutes at a dose of 400 micrograms . It is thought to do this by stimulating the 5-HT4 receptors on the adrenal glands .

Method of Application

Zacopride was administered to human subjects and its effect on aldosterone levels was studied . It was also applied to human adrenal glands in vitro .

Results

Zacopride was found to significantly increase aldosterone levels in human subjects for 180 minutes at a dose of 400 micrograms . No significant changes were observed in renin, ACTH, or cortisol levels .

Zacopride in Psychiatry

Zacopride has been tested in clinical trials for the treatment of schizophrenia, but was found unsuccessful .

Method of Application

Zacopride was administered to patients with schizophrenia in clinical trials .

Results

Unfortunately, Zacopride was found to be unsuccessful in the treatment of schizophrenia .

属性

IUPAC Name |

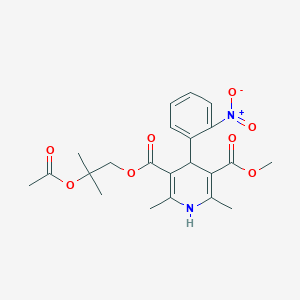

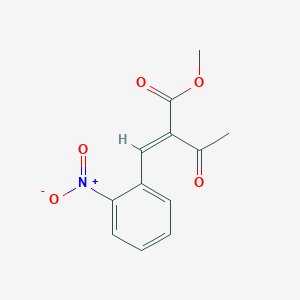

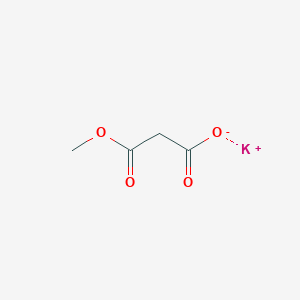

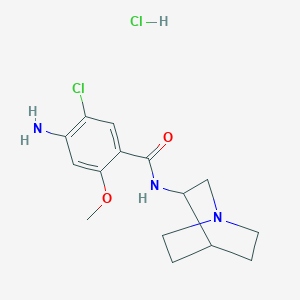

4-amino-N-(1-azabicyclo[2.2.2]octan-3-yl)-5-chloro-2-methoxybenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClN3O2.ClH/c1-21-14-7-12(17)11(16)6-10(14)15(20)18-13-8-19-4-2-9(13)3-5-19;/h6-7,9,13H,2-5,8,17H2,1H3,(H,18,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITXVOUSORXSTQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)NC2CN3CCC2CC3)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4045686 | |

| Record name | Zacopride hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Zacopride hydrochloride | |

CAS RN |

101303-98-4, 99617-34-2 | |

| Record name | Zacopride hydrochloride anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101303984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zacopride hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZACOPRIDE HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJ3775635U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。